molecular formula C14H25N3O4S B6570726 8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021223-07-3

8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570726
CAS No.: 1021223-07-3
M. Wt: 331.43 g/mol
InChI Key: SQFYZHNFRXKBLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multi-step organic reactions The process begins with the preparation of the core 1,3,8-triazaspiro[4Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological targets, such as delta opioid receptors.

    Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders, including pain management and mood disorders.

Mechanism of Action

The mechanism of action of 8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. This compound acts as a selective agonist, binding to the orthosteric site of the receptor. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of pain perception and mood regulation. The compound’s selectivity for delta opioid receptors over other GPCRs (G-protein coupled receptors) is a key factor in its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique chemical structure, which provides a different pharmacological profile compared to other delta opioid receptor agonists. Its selectivity and potential for reduced adverse effects make it a promising candidate for further development .

Properties

IUPAC Name

8-butylsulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c1-3-5-11-22(20,21)16-9-6-14(7-10-16)12(18)17(8-4-2)13(19)15-14/h3-11H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFYZHNFRXKBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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